molecular formula C15H15NO4S B144729 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid CAS No. 126146-01-8

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

Cat. No.: B144729
CAS No.: 126146-01-8
M. Wt: 305.4 g/mol
InChI Key: MGFQTAXIYWVXQN-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzoic acid moiety attached to a benzenesulfonylamino group, which is further substituted with two methyl groups at the 2 and 5 positions of the benzene ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid typically involves the sulfonation of 2,5-dimethylbenzenamine followed by coupling with benzoic acid. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The intermediate sulfonyl chloride is then reacted with benzoic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives.

Scientific Research Applications

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • Sulfanilic acid

Uniqueness

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid is unique due to the presence of both the benzoic acid and dimethyl-substituted benzenesulfonylamino groups. This dual functionality imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-4-11(2)14(9-10)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFQTAXIYWVXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359648
Record name 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126146-01-8
Record name 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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